Nickel;yttrium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

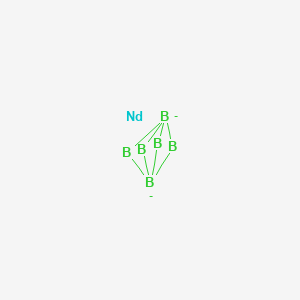

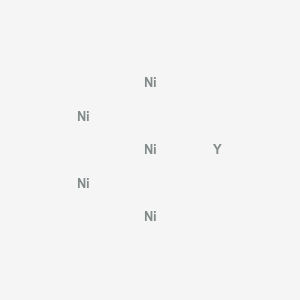

Nickel;yttrium, is a compound composed of yttrium and nickel in a 1:5 ratio. This alloy is known for its unique physical and chemical properties, making it valuable in various scientific and industrial applications. This compound, is particularly noted for its high thermal stability and resistance to oxidation, which are critical for high-temperature applications .

Mécanisme D'action

Target of Action

The primary target of the Yttrium-Nickel alloy, YNi5, is to serve as a catalyst in various chemical reactions . The alloy is known for its unique thermal shape memory and superelastic properties, making it a popular choice in various industrial applications .

Mode of Action

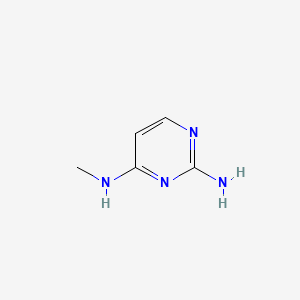

The Yttrium-Nickel alloy, YNi5, interacts with its targets through its unique crystalline structure . The alloy crystallizes in the hexagonal P6/mmm space group, with Yttrium bonded in a 6-coordinate geometry to eighteen Nickel atoms . This unique structure allows the alloy to interact effectively with its targets, facilitating various chemical reactions.

Biochemical Pathways

For instance, Nickel was identified as an essential nutrient for certain strains of bacteria, playing a key role in their growth and metabolism .

Result of Action

The Yttrium-Nickel alloy, YNi5, primarily serves as a catalyst in various chemical reactions . Its unique crystalline structure allows it to interact effectively with its targets, facilitating these reactions . .

Action Environment

The action, efficacy, and stability of the Yttrium-Nickel alloy, YNi5, can be influenced by various environmental factors. For instance, the alloy’s catalytic activity can be affected by the pH of the environment . Additionally, the alloy’s unique thermal shape memory and superelastic properties can be influenced by temperature and mechanical stress .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nickel;yttrium, can be synthesized using several methods:

Melting Method: This involves melting yttrium and nickel together in the appropriate stoichiometric ratio and then rapidly cooling the mixture to form the alloy.

Powder Metallurgy: This method involves mixing yttrium and nickel powders, compacting them, and then sintering at high temperatures to form the alloy.

High-Energy Cryogenic Mechanical Alloying: This technique involves milling yttrium and nickel powders at cryogenic temperatures to produce nanocrystalline Yttrium-Nickel alloy.

Industrial Production Methods: Industrial production of this compound, typically involves large-scale melting and casting processes. The alloy is melted in an induction furnace and then cast into desired shapes and sizes. Powder metallurgy is also used for producing components with complex geometries .

Analyse Des Réactions Chimiques

Types of Reactions: Nickel;yttrium, undergoes various chemical reactions, including:

Oxidation: The alloy can oxidize at high temperatures, forming yttrium oxide and nickel oxide.

Reduction: Yttrium-Nickel alloy can be reduced using hydrogen gas to produce pure yttrium and nickel.

Substitution: The alloy can undergo substitution reactions where yttrium or nickel atoms are replaced by other metals.

Common Reagents and Conditions:

Oxidation: Typically occurs at high temperatures in the presence of oxygen.

Reduction: Hydrogen gas is commonly used as a reducing agent at elevated temperatures.

Substitution: Various metal salts can be used in substitution reactions under controlled conditions.

Major Products Formed:

Oxidation: Yttrium oxide (Y2O3) and nickel oxide (NiO).

Reduction: Pure yttrium and nickel.

Substitution: Alloys with substituted metal atoms.

Applications De Recherche Scientifique

Nickel;yttrium, has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Nickel;yttrium, can be compared with other similar compounds, such as:

Lanthanum-Nickel alloy (LaNi5): Similar in composition but with lanthanum instead of yttrium.

Mischmetal-Nickel alloy: Contains a mixture of rare earth elements and nickel.

Nickel-Cobalt alloy (Ni-Co): Known for its high strength and corrosion resistance, used in aerospace and marine applications.

Uniqueness of this compound:

Propriétés

IUPAC Name |

nickel;yttrium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5Ni.Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGOVESIHDGGOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ni].[Ni].[Ni].[Ni].[Ni].[Y] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni5Y |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746611 |

Source

|

| Record name | Nickel--yttrium (5/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12333-67-4 |

Source

|

| Record name | Nickel--yttrium (5/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)

![(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B577274.png)

![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B577280.png)